1-Amino-2-phenylpropan-2-ol

Übersicht

Beschreibung

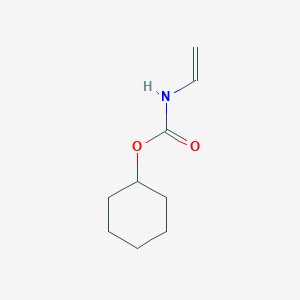

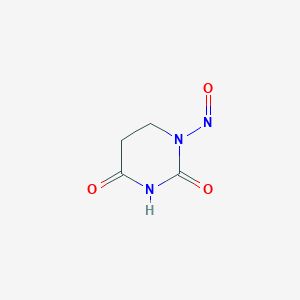

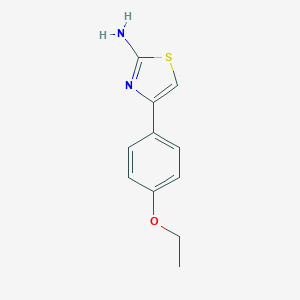

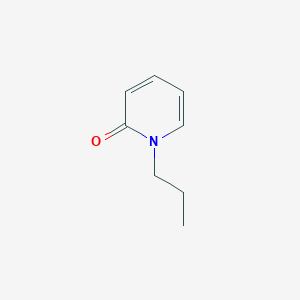

1-Amino-2-phenylpropan-2-ol is a beta-amino alcohol that has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. The compound is structurally characterized by the presence of an amino group and a phenyl ring attached to a propan-2-ol backbone.

Synthesis Analysis

The synthesis of 1-aminopropan-2-ols, including those with a phenyl group, has been achieved through microwave-assisted ring opening of epoxides without the need for catalysts. This method has proven to be rapid and efficient, generating a library of beta-amino alcohols that have shown activity against malaria parasites . Another approach for synthesizing related compounds involves the use of u-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol as a starting material, which allows for the protection of the amino group and reduces side reactions during the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes .

Molecular Structure Analysis

The molecular structure of 1-amino-2-phenylpropan-2-ol is characterized by the presence of a chiral center, which allows for the existence of enantiomers and diastereomers. Studies have shown that the absolute configuration of the chiral center can significantly affect the biological activity of the compound . For instance, the (2R,3S)-isomer of a related compound, 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol, was found to be a potent norepinephrine reuptake inhibitor .

Chemical Reactions Analysis

The chemical reactivity of 1-amino-2-phenylpropan-2-ol and its analogs can be influenced by the substituents on the phenyl ring and the amino group. For example, the introduction of a phenyl ring into the alkyl chain of related immunosuppressive agents has been shown to affect their potency, depending on the position of the phenyl ring . Additionally, the presence of a trifluoroacetyl protecting group has been utilized to facilitate the synthesis of diastereomeric amines by preventing side reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-amino-2-phenylpropan-2-ol derivatives can vary based on their molecular structure. For instance, the antioxidant and membrane-stabilizing properties of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides were studied, and although they did not exhibit significant antioxidant activity, they demonstrated marked antihemolytic effects in an erythrocyte oxidative stress model . This suggests that the structural components of these compounds can interact with cell membranes, stabilizing them against oxidative damage.

Wissenschaftliche Forschungsanwendungen

Synthesis and Malaria Treatment

1-Amino-2-phenylpropan-2-ol has been utilized in synthesizing compounds with anti-malarial activities. Microwave-assisted ring opening of epoxides with various amines has enabled the creation of a series of 1-aminopropan-2-ols showing micromolar potency against chloroquine-resistant and chloroquine-sensitive strains of malaria (Robin et al., 2007).

Enzymatic Resolution for Asymmetric Synthesis

The compound plays a role in the enzymatic resolution of chiral 1,3-amino alcohols, particularly in the production of (S)-dapoxetine. The study highlighted Candida antarctica lipase A as an effective biocatalyst for this process (Torre et al., 2006).

In Chemical Synthesis of Diastereomers

1-Amino-2-phenylpropan-2-ol is utilized in the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes, employing a trifluoroacetyl protecting group to reduce side reactions (Dufrasne & Néve, 2005).

Enantioselective Reduction in Antidepressant Synthesis

This compound serves as an intermediate in synthesizing antidepressants. A study on carbonyl reductase from Sporobolomyces salmonicolor led to the enantioselective reduction of 1-phenylpropan-1-one, a key step in producing certain antidepressants (Zhang et al., 2015).

Multi-Enzymatic Synthesis of Stereoisomers

A novel one-pot cascade has been developed for synthesizing all phenylpropanolamine stereoisomers, using 1-phenylpropane-1,2-diols as intermediates. This approach harnesses the selectivities of alcohol dehydrogenase and ω-transaminase, leading to the synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol in high optical purity (Corrado et al., 2021).

Exploration in Microbial Metabolism

Research on Escherichia coli has investigated the microbial metabolism of amino ketones, including 1-aminopropan-2-ol, shedding light on enzyme activity and potential metabolic roles in microorganisms (Turner, 1967).

Antioxidant and Membrane-Stabilizing Properties

1-Amino-2-phenylpropan-2-ol derivatives have been studied for their antioxidant and membrane-stabilizing properties. While they showed weak antioxidant activity, significant antihemolytic effects were observed in an erythrocyte oxidative stress model, suggesting their potential in stabilizing cell membranes (Malakyan et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 1-Amino-2-phenylpropan-2-ol is believed to be the adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s fight-or-flight response.

Mode of Action

1-Amino-2-phenylpropan-2-ol acts as an indirect sympathomimetic . It is thought to induce the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This interaction results in changes in the body’s physiological state, preparing it for a rapid response to perceived threats or emergencies.

Biochemical Pathways

It is known that the compound is involved in the leuckart–wallach reaction, a popular, simple, rapid, and safe non-metal reduction route used in clandestine amphetamine synthesis . The compound is produced by the nucleophilic attack of the generated ammonia on the carbonyl carbon of phenyl-2-propane .

Pharmacokinetics

It is known that the compound can be synthesized using immobilised whole-cell biocatalysts with ®-transaminase activity . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Result of Action

Given its similarity to amphetamine and its role in the synthesis of amphetamine, it is likely that it may have similar effects, such as increased levels of dopamine, norepinephrine, and serotonin in the brain .

Action Environment

The action, efficacy, and stability of 1-Amino-2-phenylpropan-2-ol can be influenced by various environmental factors. For instance, the synthesis of the compound can be affected by the choice of solvent

Eigenschaften

IUPAC Name |

1-amino-2-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNDQOCRJGGSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494276, DTXSID701281569 | |

| Record name | 1-Amino-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-phenylpropan-2-ol | |

CAS RN |

17643-24-2, 1017418-99-3 | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-2-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

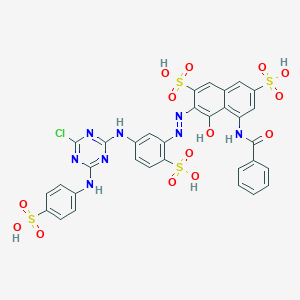

![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)

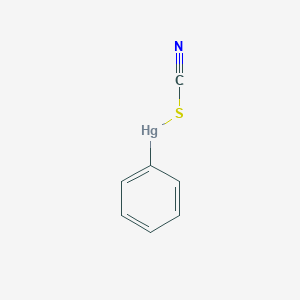

![Methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B98811.png)